![molecular formula C22H15ClN2O4S2 B2596904 (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile CAS No. 1025635-46-4](/img/structure/B2596904.png)
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzenesulfonyl group, a methylphenyl sulfanyl group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .
Applications De Recherche Scientifique
a. Anti-Inflammatory Agents: The sulfonyl group may contribute to anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways and evaluate its potential as a novel anti-inflammatory drug.
b. Anticancer Agents: Given the nitrophenyl moiety, investigations into its cytotoxicity and potential as an anticancer agent are warranted. The compound’s ability to selectively target cancer cells could be explored.
c. Enzyme Inhibitors: The chlorobenzenesulfonyl group might interact with enzymes. Researchers could investigate its inhibitory effects on specific enzymes involved in disease pathways.
Polymer Chemistry
The compound’s sulfone functionality opens up possibilities in polymer science:
a. High-Temperature Resistant Polymers: By polymerizing this compound with bisphenol-A or bisphenol-S, rigid and temperature-resistant polymers (such as PES or Udel) could be synthesized .
Organic Synthesis
The sulfonyl radical generated from dimethylsulfamoyl chloride can be precisely controlled for various applications:
a. Sulfonamides and Sulfonates: Under redox-neutral conditions, alkyl sulfonates and sulfonamides can be efficiently obtained. This method avoids the use of sulfur dioxide, sulfonic acid, or stoichiometric reductants/oxidants .
Macrocyclic Chemistry
Cyclocondensation between 4,4’-bis(4-chlorobenzenesulfonyl)biphenyl and catechol leads to novel ether-sulfone macrocycles, including cyclic dimers, trimers, tetramers, and pentamers .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c1-15-2-7-19(8-3-15)30-22-11-6-18(25(26)27)12-16(22)13-21(14-24)31(28,29)20-9-4-17(23)5-10-20/h2-13H,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWNMDXUQINVJH-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)
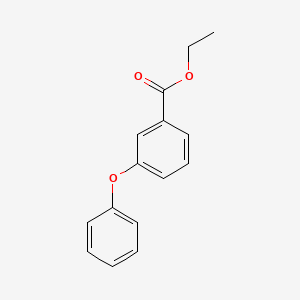
![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)
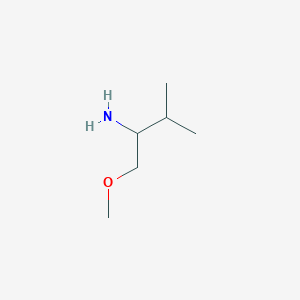
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)

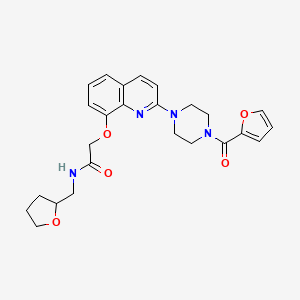
![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)
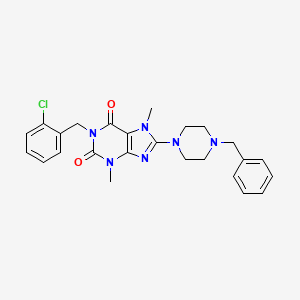
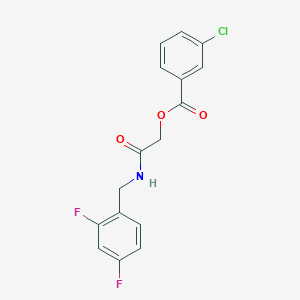
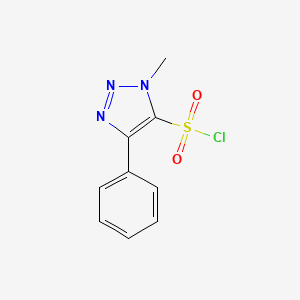
![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)
